

Application Note: A Validated HPTLC Method for the Quantification of Lamivudine Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lamivudine salicylate	
Cat. No.:	B7908371	Get Quote

Introduction

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B infections.[1] Salicylic acid is a known impurity of Lamivudine, designated as Lamivudine impurity C.[2] The formation of Lamivudine salicylate, a salt of Lamivudine and salicylic acid, is relevant in pharmaceutical development and quality control.[3][4][5] A robust and efficient analytical method for the quantification of Lamivudine salicylate is crucial for ensuring the quality, safety, and efficacy of drug products. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of active pharmaceutical ingredients (APIs).[6][7] This application note details a validated HPTLC method for the quantification of Lamivudine salicylate in bulk drug and pharmaceutical dosage forms.

Principle

The method is based on the separation of Lamivudine and salicylic acid on pre-coated silica gel 60 F254 HPTLC plates. The plates are developed using a suitable mobile phase, and the separated spots are quantified using a densitometric scanner in absorbance mode. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[8][9][10]

Materials and Methods Chemicals and Reagents



- Lamivudine Salicylate Reference Standard
- · Lamivudine Reference Standard
- · Salicylic Acid Reference Standard
- Methanol (AR Grade)
- Toluene (AR Grade)
- Ethyl Acetate (AR Grade)
- Glacial Acetic Acid (AR Grade)
- Pre-coated Silica Gel 60 F254 HPTLC plates (20 x 10 cm)

Instrumentation

- HPTLC system equipped with:
 - Sample applicator (e.g., Linomat 5)
 - Twin-trough developing chamber
 - TLC scanner with UV detector
 - Data integration software

Preparation of Standard Solutions

Standard Stock Solution of Lamivudine Salicylate (1000 μ g/mL): Accurately weigh 100 mg of Lamivudine salicylate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 100-600 ng/ μ L by appropriate dilution with methanol.

Sample Preparation



For Bulk Drug: Accurately weigh 100 mg of the **Lamivudine salicylate** bulk drug sample, dissolve in and dilute to 100 mL with methanol. Further dilute to obtain a final concentration within the calibration range.

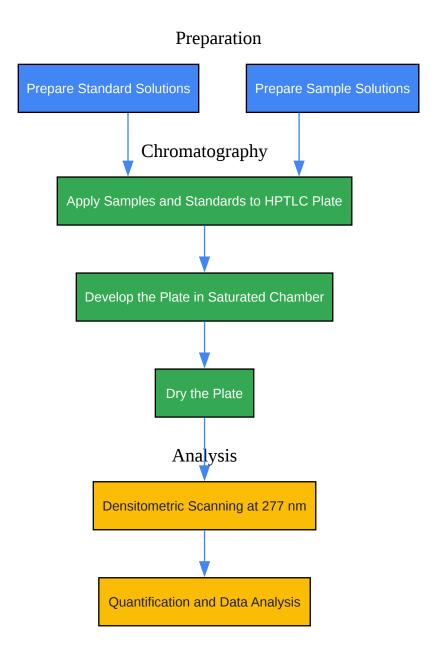
For Tablet Formulation: Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of **Lamivudine salicylate** into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 μ m syringe filter. Further dilute the filtrate with methanol to obtain a concentration within the calibration range.

Chromatographic Conditions

Parameter	Condition
Stationary Phase	Pre-coated Silica Gel 60 F254 HPTLC plates
Mobile Phase	Toluene: Ethyl Acetate: Methanol: Glacial Acetic Acid (6:2:1:0.1, v/v/v/v)
Chamber Saturation	20 minutes with the mobile phase
Development Mode	Ascending
Development Distance	80 mm
Drying	Air-dried
Application Volume	5 μL
Application Mode	Band
Band Width	6 mm
Detection Wavelength	277 nm

Experimental Workflow







Method Development Select Stationary Phase (Silica Gel) Optimize Mobile Phase Select Detection Wavelength Method Validation (ICH Guidelines) Linearity & Range Precision (Intra-day & Inter-day) Accuracy (Recovery) Specificity LOD & LOQ Outcome Validated HPTLC Method for Quantification

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- To cite this document: BenchChem. [Application Note: A Validated HPTLC Method for the Quantification of Lamivudine Salicylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7908371#hptlc-method-development-for-lamivudine-salicylate-quantification]

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